Iron(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine

Description

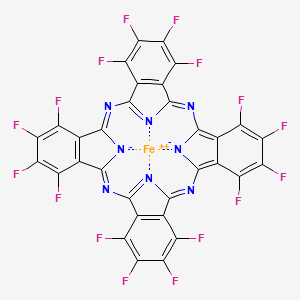

Iron(II) 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine is a fluorinated metallophthalocyanine complex featuring a central iron(II) ion coordinated within a macrocyclic ligand substituted with 16 fluorine atoms at peripheral positions. The electron-withdrawing fluorine substituents significantly alter its electronic structure, enhancing redox activity, catalytic performance, and stability compared to non-fluorinated analogs . This compound is of interest in catalysis, materials science, and energy applications due to its tunable electrochemical properties .

Properties

Molecular Formula |

C32F16FeN8 |

|---|---|

Molecular Weight |

856.2 g/mol |

IUPAC Name |

5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene;iron(2+) |

InChI |

InChI=1S/C32F16N8.Fe/c33-9-1-2(10(34)18(42)17(9)41)26-49-25(1)53-27-3-4(12(36)20(44)19(43)11(3)35)29(50-27)55-31-7-8(16(40)24(48)23(47)15(7)39)32(52-31)56-30-6-5(28(51-30)54-26)13(37)21(45)22(46)14(6)38;/q-2;+2 |

InChI Key |

DRCZDSOWIWOQGG-UHFFFAOYSA-N |

Canonical SMILES |

C12=C(C(=C(C(=C1F)F)F)F)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=C(C(=C8F)F)F)F)C(=N7)N=C2[N-]3)C(=C(C(=C6F)F)F)F)C9=C4C(=C(C(=C9F)F)F)F.[Fe+2] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Comparison with Unsubstituted Iron(II) Phthalocyanine (FePc)

Catalytic Activity :

In oxidative cross-coupling reactions, the fluorinated derivative exhibits superior catalytic activity. For example, FePcF16 achieves higher yields (e.g., >66%) compared to unsubstituted FePc (66% yield) due to enhanced electron deficiency at the metal center, which facilitates substrate activation .

Table 1 : Catalytic Performance in Cross-Coupling ReactionsCompound Yield (%) Reference FePc (unsubstituted) 66 FePcF16 (fluorinated) >66 - Cyclic voltammetry (CV) studies show that FePcF16 exhibits sharper redox peaks and higher current densities than FePc, indicating faster electron transfer kinetics .

2.2 Comparison with Other Substituted Iron Phthalocyanines

- Electron-Withdrawing Substituents: FePcF16 outperforms phthalocyanines with weaker electron-withdrawing groups (e.g., hydroxyl or carboxyl substituents) in oxidation reactions. For instance, sulfonyl-substituted iron phthalocyanines show moderate activity in methane oxidation, whereas FePcF16’s fluorine substituents provide stronger electronic modulation, enhancing catalytic turnover .

- Electron-Donating Substituents :

Phthalocyanines with electron-donating groups (e.g., alkyl or alkoxy chains) exhibit reduced electrochemical activity due to destabilization of the macrocyclic π-system. In contrast, FePcF16’s fluorine atoms stabilize the ligand framework, enabling efficient catalytic cycles .

2.3 Comparison with Metal-Substituted Analogs

- Copper(II) Hexadecafluorophthalocyanine (CuPcF16) :

While structurally similar, CuPcF16 (λmax = 690 nm in CH2Cl2) differs in redox behavior due to the Cu(II) center’s lower affinity for axial ligand coordination compared to Fe(II). FePcF16 is more effective in oxygen reduction reactions (ORR) owing to iron’s ability to stabilize reactive intermediates like Fe–O species . - Cobalt and Nickel Derivatives :

Cobalt phthalocyanines exhibit higher ORR activity in alkaline media but are less stable under acidic conditions. FePcF16 balances activity and durability, making it suitable for fuel cell applications .

2.4 Thermodynamic and Structural Insights

Topological indices derived from FePcF16’s structure predict stronger intermolecular interactions and higher thermal stability compared to non-fluorinated analogs. The fluorine substituents reduce aggregation, improving solubility and monolayer formation in thin-film applications .

Key Research Findings

- RHE in acidic media, surpassing FePc (E1/2 = 0.75 V) due to fluorine-induced electronic localization at the Fe center . Axial coordination with oxygen further enhances ORR performance by stabilizing the transition state .

- Photocatalytic Degradation :

FePcF16 degrades organic dyes (e.g., methylene blue) with 95% efficiency under visible light, outperforming ZnPc and unsubstituted FePc by >30% .

Table 2 : Electrochemical and Catalytic Properties

| Property | FePcF16 | FePc | CuPcF16 |

|---|---|---|---|

| Redox Potential (V vs. SHE) | +0.45 (Oxidation) | +0.38 | +0.50 (CuII/I) |

| ORR E1/2 (V vs. RHE) | 0.82 | 0.75 | 0.78 |

| Dye Degradation Efficiency | 95% | 65% | 70% |

| References |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Iron(II) hexadecafluorophthalocyanine (FeF16Pc), and how does fluorination impact its purity and yield?

- FeF16Pc is typically synthesized via cyclotetramerization of fluorinated phthalonitrile precursors in the presence of iron salts. Fluorination enhances electron-withdrawing effects, improving oxidative stability but complicating solubility. Purification often involves sublimation or column chromatography to achieve >95% dye content, though yields may vary due to fluorine's steric and electronic effects . Characterization via UV-Vis (λmax ~680 nm) and mass spectrometry confirms structural integrity .

Q. How does fluorination alter the electronic and spectroscopic properties of FeF16Pc compared to non-fluorinated analogs?

- The 16 fluorine substituents increase the macrocycle's electron deficiency, shifting the Q-band absorption to longer wavelengths (red shift) and enhancing π-π stacking in solid-state applications. Electrochemical studies reveal a more positive reduction potential, making FeF16Pc suitable for catalytic oxidation reactions . Comparative cyclic voltammetry with non-fluorinated FePc highlights these differences .

Q. What spectroscopic and computational methods are critical for characterizing FeF16Pc?

- Key techniques include:

- UV-Vis-NIR : Identifies Q-band transitions (~689 nm) and aggregation behavior .

- X-ray photoelectron spectroscopy (XPS) : Confirms fluorine substitution and iron oxidation state .

- Density functional theory (DFT) : Models electronic structure and predicts redox behavior, often using the PBE functional for gradient corrections .

Advanced Research Questions

Q. How can FeF16Pc be integrated into nanoparticles for theranostic applications, and what challenges arise in stability and targeting?

- FeF16Pc is encapsulated into poly(lactic-co-glycolic acid) (PLGA) nanoparticles via double-emulsion (water-oil-water) methods. Perfluoropentane (PFP) cores enhance ultrasound contrast, while AS1411 aptamers improve tumor targeting . Challenges include maintaining FeF16Pc’s photothermal stability under laser irradiation (1.50 W/cm²) and minimizing aggregation. In vivo studies show ~80% tumor growth inhibition with minimal toxicity .

Q. What role does FeF16Pc play in biomimetic electrochemical sensors, and how does it compare to other metallophthalocyanines?

- FeF16Pc mimics cytochrome P450’s heme group, enabling catalytic detection of pesticides like 3,5,6-trichloro-2-pyridinol. When immobilized on carbon paste electrodes, it exhibits higher sensitivity (LOD ~0.1 µM) than CuPc or CoPc due to fluorine’s electron-withdrawing effects. However, reproducibility issues arise from variable dye content (80% vs. 95%) in commercial batches .

Q. How do structural modifications (e.g., axial ligands, peripheral substituents) influence FeF16Pc’s catalytic activity in oxidation reactions?

- Axial pyridine ligands enhance catalytic turnover in cyclohexane oxidation by stabilizing Fe(II/III) intermediates. Peripheral fluorination increases oxidative resistance, enabling reuse for >5 cycles without significant activity loss. Contrastingly, chloro-substituted analogs (e.g., FeCl16Pc) show lower thermal stability .

Q. What contradictions exist in reported catalytic efficiencies of FeF16Pc, and how can they be resolved?

- Discrepancies arise from differences in dye content (80% vs. 95%), aggregation states, and solvent systems (e.g., aqueous vs. organic). Standardizing synthesis protocols and using high-purity solvents (e.g., degassed DMF) improves reproducibility. Cross-study comparisons require normalizing turnover frequency (TOF) to active site density .

Methodological Considerations

Q. What strategies mitigate aggregation-induced quenching in FeF16Pc-based photodynamic therapy (PDT)?

- Coating FeF16Pc with amphiphilic polymers (e.g., PVA) or encapsulating in micelles reduces aggregation. Surface modification with polyethylene glycol (PEG) enhances colloidal stability in physiological media, improving singlet oxygen quantum yield (ΦΔ ~0.6) .

Q. How should researchers design experiments to assess FeF16Pc’s biocompatibility and long-term toxicity?

- Follow ISO 10993 guidelines:

- In vitro : CCK-8 assays on HEK293 cells over 72 hours.

- In vivo : Monitor serum biomarkers (ALT, AST, creatinine) and histopathology (H&E staining) in murine models post-injection. FeF16Pc shows no significant toxicity at doses <10 mg/kg .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.